![molecular formula C20H22ClNOS B2635430 5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341968-13-6](/img/structure/B2635430.png)

5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

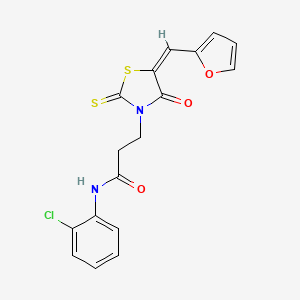

The compound “5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one” is a chemical compound with the molecular formula C20H22ClNOS . It is often used as an organic synthesis intermediate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-tert-butylbenzyl mercaptan, a benzyl mercaptan derivative, is commonly used as a ligand for synthesizing metal clusters . Additionally, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated for their antitumor activities in vitro .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the nucleophilic substitution reaction of 4-tert-butylbenzyl bromide and potassium iodide was carried out in oil-in-water microemulsions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-tert-butylbenzyl mercaptan has a boiling point of 102-103 °C/3.1 mmHg and a density of 0.966 g/mL at 25 °C .Aplicaciones Científicas De Investigación

- Researchers have synthesized novel Schiff bases, including 4-tert-butyl-5-benzyl-2-benzyliminothiazoles, by reacting aromatic aldehydes with 2-aminothiazoles . These compounds demonstrated potent cytotoxicity against human cervix cancer (HeLa) cell lines. Specifically, compounds 2n and 2m exhibited remarkable antitumor activity with IC50 values of 0.001 and 0.007 mmol/L, respectively. Further structure-activity relationship (SAR) investigations suggest that this compound class may serve as a promising backbone for novel apoptosis-based anticancer treatments.

- Indole derivatives, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, have been investigated for their antitubercular activity. While not directly related to our compound, this highlights the broader interest in indole-based molecules for combating tuberculosis .

- A series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated for antitumor activities in vitro. Although not identical to our compound, this study underscores the potential of thiazole derivatives in cancer research .

Antitumor Activity

Antitubercular Potential

Thiazole Derivatives as Antitumor Agents

Propiedades

IUPAC Name |

5-[(4-tert-butylphenyl)methyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNOS/c1-20(2,3)15-6-4-14(5-7-15)13-22-17-12-16(21)8-9-18(17)24-11-10-19(22)23/h4-9,12H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTCBSAXLSCYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCSC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2635353.png)

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B2635358.png)

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2635361.png)

![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)

![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)

![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)